

An In-depth Technical Guide to 5-Isocyanato-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-isocyanato-2,3-dihydro-1H-indene

Cat. No.: B043990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-isocyanato-2,3-dihydro-1H-indene**. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

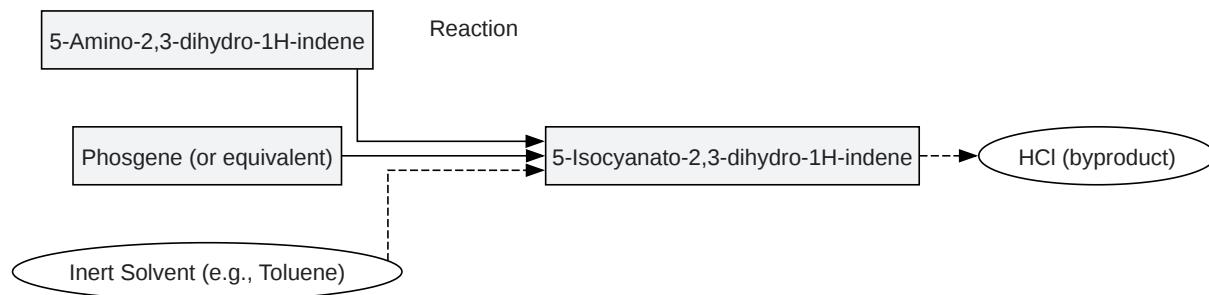
5-Isocyanato-2,3-dihydro-1H-indene, also known as 5-isocyanatoindan, is a bicyclic aromatic compound containing a highly reactive isocyanate functional group. This combination of a rigid indane scaffold and a reactive isocyanate moiety makes it a valuable building block in the synthesis of a variety of chemical entities.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	5-isocyanato-2,3-dihydro-1H-indene[1]
Synonyms	5-Indanyl isocyanate, 5-Isocyanatoindan[1]
CAS Number	120912-37-0[1][2]
Molecular Formula	C ₁₀ H ₉ NO[1][2]
Molecular Weight	159.18 g/mol [2]

Table 2: Estimated Physical and Chemical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow liquid or solid	Based on similar aromatic isocyanates.
Boiling Point	Not experimentally determined. Estimated >200 °C	Extrapolated from related compounds.
Melting Point	Not experimentally determined.	May be a low-melting solid.
Density	Not experimentally determined. Estimated ~1.1 g/cm ³	Based on the density of similar structures.
Solubility	Soluble in common organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).	Isocyanates are known to be soluble in aprotic organic solvents.
Stability	Moisture-sensitive. May polymerize upon standing or heating.	Isocyanates are reactive towards moisture and can undergo self-polymerization.


Synthesis

The synthesis of **5-isocyanato-2,3-dihydro-1H-indene** can be achieved through several established methods for isocyanate formation. The most common and direct routes start from

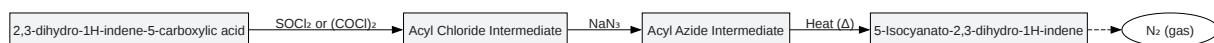
either 5-amino-2,3-dihydro-1H-indene (5-aminoindan) or 2,3-dihydro-1H-indene-5-carboxylic acid.

Synthesis from 5-Amino-2,3-dihydro-1H-indene (Phosgenation)

The reaction of 5-aminoindan with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene) is a direct method for the synthesis of the corresponding isocyanate. This reaction is typically performed in an inert solvent.

[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway via phosgenation.


Experimental Protocol (General Procedure):

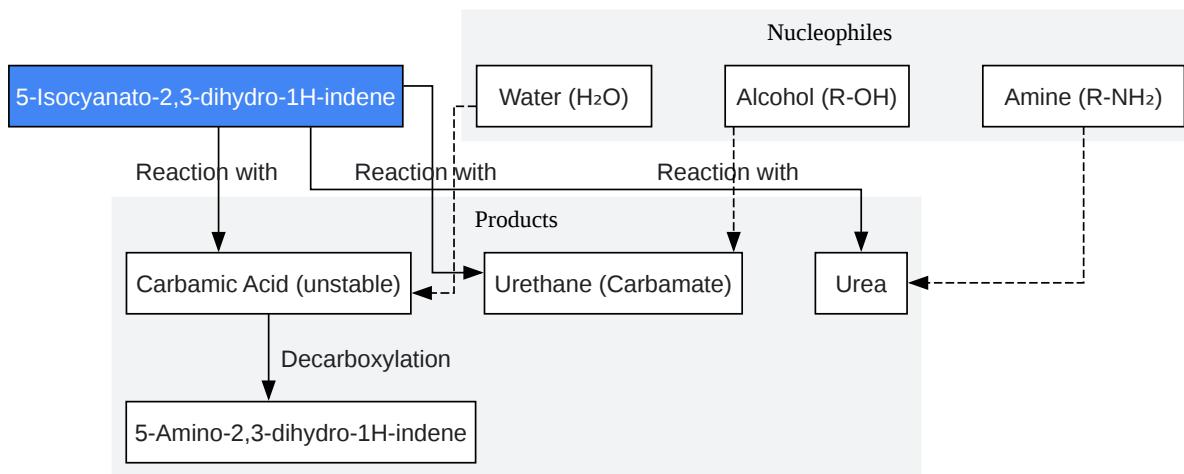
- Preparation: A solution of 5-amino-2,3-dihydro-1H-indene in an inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for gas.
- Reaction: Phosgene gas is bubbled through the solution, or a solution of a phosgene equivalent (e.g., triphosgene in toluene) is added dropwise at a controlled temperature, typically starting at low temperatures and gradually warming to complete the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate).

- Work-up: After the reaction is complete, excess phosgene and solvent are removed under reduced pressure.
- Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure **5-isocyanato-2,3-dihydro-1H-indene**.

Synthesis from 2,3-dihydro-1H-indene-5-carboxylic Acid (Curtius Rearrangement)

The Curtius rearrangement provides an alternative route to the isocyanate from the corresponding carboxylic acid.^{[3][4][5][6][7]} This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form the isocyanate with the loss of nitrogen gas.^{[3][4][5][6][7]}

[Click to download full resolution via product page](#)


Figure 2: Synthetic pathway via Curtius rearrangement.

Experimental Protocol (General Procedure):

- Acyl Chloride Formation: 2,3-dihydro-1H-indene-5-carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. The excess chlorinating agent is typically removed under vacuum.
- Acyl Azide Formation: The crude acyl chloride is dissolved in an appropriate solvent (e.g., acetone, THF) and reacted with an azide source, such as sodium azide, to form the acyl azide.
- Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene). Upon heating, the acyl azide undergoes rearrangement to the isocyanate, with the evolution of nitrogen gas.
- Purification: The resulting isocyanate is then purified, typically by vacuum distillation.

Reactivity and Chemical Behavior

The chemical behavior of **5-isocyanato-2,3-dihydro-1H-indene** is dominated by the highly electrophilic isocyanate group. This functional group readily reacts with a wide range of nucleophiles.

[Click to download full resolution via product page](#)

Figure 3: Key reactions of the isocyanate group.

- Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine (5-aminoindan). This reaction is the reason for the moisture sensitivity of isocyanates.
- Reaction with Alcohols: In the presence of an alcohol, **5-isocyanato-2,3-dihydro-1H-indene** will form a stable urethane (carbamate) linkage. This reaction is fundamental in polyurethane chemistry.
- Reaction with Amines: The reaction with primary or secondary amines leads to the formation of urea derivatives. This is a rapid and often quantitative reaction.

Due to its reactivity, **5-isocyanato-2,3-dihydro-1H-indene** should be handled in a dry, inert atmosphere and stored away from moisture and protic solvents.

Spectroscopic Data (Predicted)

While experimental spectra for **5-isocyanato-2,3-dihydro-1H-indene** are not readily available in the public domain, the expected spectroscopic features can be predicted based on the analysis of its structural components.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the benzene ring (approx. 7.0-7.5 ppm).- Triplets for the methylene protons of the five-membered ring (approx. 2.8-3.2 ppm).- Quintet for the central methylene protons of the five-membered ring (approx. 2.0-2.4 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons (approx. 120-150 ppm).- Isocyanate carbon (-N=C=O) (approx. 120-130 ppm).- Aliphatic carbons of the five-membered ring (approx. 25-35 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- Strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹.- Aromatic C-H stretching bands above 3000 cm⁻¹.- Aliphatic C-H stretching bands below 3000 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 159.0684.

Applications in Drug Development and Research

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The introduction of an isocyanate group at the 5-

position provides a versatile handle for the synthesis of novel derivatives with potential therapeutic applications.

- Derivatization for Structure-Activity Relationship (SAR) Studies: The reactivity of the isocyanate group allows for the straightforward synthesis of libraries of urea and carbamate derivatives. These libraries can be screened to explore the SAR of the indane core for a particular biological target.
- Linker Chemistry: The isocyanate can act as a reactive linker to attach the indane moiety to other molecules of interest, such as proteins, peptides, or other small molecules, to create probes or bioconjugates.
- Potential Therapeutic Areas: While specific studies on **5-isocyanato-2,3-dihydro-1H-indene** are limited, derivatives of the indane scaffold have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. For example, some indene derivatives have been explored for their potential in treating diseases mediated by 5-HT₆ receptors.^[8]

Safety and Handling

Isocyanates as a class of compounds are known to be toxic and are potent respiratory and skin sensitizers.^{[9][10][11][12][13]}

- Handling: **5-Isocyanato-2,3-dihydro-1H-indene** should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Respiratory protection may be necessary.
- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
- Toxicity: While specific toxicity data for this compound is not available, it should be treated as a hazardous substance. Inhalation, ingestion, and skin contact should be avoided.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. WO2007054257A2 - Indene derivatives, their preparation and use as medicaments - Google Patents [patents.google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Isocyanato-2,3-dihydro-1H-indene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043990#5-isocyanato-2-3-dihydro-1h-indene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com